![molecular formula C12H14FNO3 B2479521 2-[(4-Fluorophenyl)formamido]-3-methylbutanoic acid CAS No. 92054-21-2](/img/structure/B2479521.png)
2-[(4-Fluorophenyl)formamido]-3-methylbutanoic acid
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Overview
Description
The compound “2-[(4-Fluorophenyl)formamido]-3-methylbutanoic acid” is a derivative of amino-acid . It was synthesized via solid phase methods . The compound is a single stereoisomer .
Synthesis Analysis
The compound was synthesized via solid phase methods starting from an Fmoc-protected phenylalanine bound to a Wang resin . The stereocenter remains unchanged during the deprotection, benzoylation, cleavage sequence to form the final product .Molecular Structure Analysis
The compound exhibits monoclinic (P21) symmetry at room temperature . The two independent molecules that comprise the asymmetric unit display distinct torsion angles of 173.2 (2) and 72.6 (2) along the central sp3 C—N bond .Chemical Reactions Analysis
The compound is an important boric acid derivative . In organic synthesis reactions, boronic acid pinacol ester compounds are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 239.25 . It is a solid at room temperature .Scientific Research Applications
Fluorescent Chemosensors
2-[(4-Fluorophenyl)formamido]-3-methylbutanoic acid and its derivatives can be utilized in the development of fluorescent chemosensors. These chemosensors are capable of detecting various analytes with high selectivity and sensitivity, including metal ions, anions, and neutral molecules, demonstrating the compound's potential in analytical chemistry and environmental monitoring (Roy, 2021).
Synthesis and Manufacturing
The compound serves as a key intermediate in the synthesis of pharmaceuticals. The synthesis process, however, faces challenges due to high costs associated with certain reagents and the generation of by-products. Studies focusing on improving the synthesis process are crucial for cost-effective and efficient production, making the compound more accessible for various applications (Qiu et al., 2009).
Environmental Degradation
This compound may contribute to environmental pollution if not managed properly. Research into the degradation pathways and by-products of similar compounds can provide insights into mitigating potential environmental impacts. This involves understanding the kinetics, mechanisms, and biotoxicity of degradation by-products (Qutob et al., 2022).
Safety and Hazards
properties
IUPAC Name |
2-[(4-fluorobenzoyl)amino]-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c1-7(2)10(12(16)17)14-11(15)8-3-5-9(13)6-4-8/h3-7,10H,1-2H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQZRZNWHKVZEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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